"Se-(Methyl)selenocysteine hydrochloride" chemical structure and properties
"Se-(Methyl)selenocysteine hydrochloride" chemical structure and properties
An In-depth Technical Guide to Se-(Methyl)selenocysteine Hydrochloride
This guide provides a comprehensive technical overview of Se-(Methyl)selenocysteine hydrochloride (MSeC HCl), a pivotal organoselenium compound in biomedical research. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, synthesis, biological significance, and key applications, grounding all information in established scientific literature.
Introduction: The Significance of Se-(Methyl)selenocysteine
Se-(Methyl)selenocysteine (MSeC), a naturally occurring selenium-containing amino acid, has garnered substantial interest within the scientific community.[1] Found in selenium-accumulating plants like garlic, broccoli, and onions, MSeC stands out from other organoselenium compounds due to its unique metabolic pathway and potent biological activities.[2][3] Unlike selenomethionine, which can be non-specifically incorporated into proteins in place of methionine, MSeC is not incorporated into proteins.[3][4] This distinction makes it fully bioavailable for conversion into its active metabolite, methylselenol (CH₃SeH), which is believed to be a key mediator of its anticancer effects.[2][5][6]
The hydrochloride salt form (MSeC HCl) enhances the compound's stability and solubility, making it a preferred choice for experimental and research applications.[7] This guide will explore the foundational science of MSeC HCl, providing the technical insights necessary for its effective use in a laboratory setting.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is fundamental to its application. MSeC HCl is the hydrochloride salt of the L-isomer of 3-(methylseleno)-alanine.[1]
Chemical Structure:
-
Formal Name: 3-(methylseleno)-L-alanine, monohydrochloride[1]
-
Synonyms: Se-methyl-L-Selenocysteine HCl, MeSeCys HCl[1]
-
Chemical Formula: C₄H₉NO₂Se · HCl[1]
-
Molecular Weight: 218.54 g/mol [8]
-
CAS Number: 863394-07-4[1]
The structure features a central chiral carbon, characteristic of amino acids, bonded to an amino group, a carboxyl group, a hydrogen atom, and a methylseleno-methyl side chain. The presence of the selenium atom is critical to its biological function.
Physicochemical Data Summary
For ease of reference, the key physicochemical properties of MSeC HCl are summarized below. This data is crucial for designing experiments, preparing solutions, and ensuring proper storage.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₂Se · HCl | [1] |
| Formula Weight | 218.54 g/mol | [8] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% (TLC) | [1] |
| Solubility | PBS (pH 7.2): 10 mg/mLDMF: 1 mg/mLDMSO: 1 mg/mL | [1] |
| Storage Temperature | −20°C | |
| SMILES String | C[Se]CC(O)=O.Cl | [1] |
| InChI Key | JMPVTFHGWJDSDV-DFWYDOINSA-N | [1] |
This table consolidates data from multiple commercial suppliers and databases for cross-verification.
Synthesis and Characterization
From a practical standpoint, understanding the synthesis of MSeC HCl is valuable for assessing purity and potential side products. While several synthetic routes exist, a common and efficient method involves the reaction of a salt of methylselenol with a protected L-chloroalanine derivative.[9]
Exemplary Synthetic Protocol: Nucleophilic Substitution
This protocol is a conceptual illustration based on patented chemical processes. The rationale is to generate the highly nucleophilic methylselenolate anion (CH₃Se⁻), which then displaces the chloride from an L-chloroalanine precursor.
Step 1: Generation of Methylselenolate
-
Procedure: Dimethyldiselenide (CH₃SeSeCH₃) is dissolved in a suitable solvent like dimethylformamide (DMF). An aqueous solution of sodium hydroxide is added, followed by the careful, portion-wise addition of a reducing agent, such as sodium borohydride (NaBH₄), at a reduced temperature (<10°C) to control the exothermic reaction.[9]
-
Causality: Sodium borohydride cleaves the diselenide bond and reduces the selenium, forming two equivalents of the sodium methylselenolate salt (CH₃SeNa). This species is a potent nucleophile, essential for the subsequent step. The reaction is maintained at 40-45°C to ensure complete conversion.[9]
Step 2: Nucleophilic Substitution
-
Procedure: The resulting clear, colorless solution of sodium methylselenolate is cooled to approximately 5°C. A solution of L-chloroalanine methyl ester hydrochloride is then added dropwise over 30 minutes.[9]
-
Causality: The methylselenolate anion attacks the carbon atom bearing the chlorine in L-chloroalanine, displacing the chloride ion via an Sₙ2 reaction to form the Se-methylselenocysteine methyl ester.
Step 3: Hydrolysis and Purification
-
Procedure: The reaction mixture is subjected to acid hydrolysis (e.g., with HCl) to cleave the methyl ester, yielding the free carboxylic acid. The product, Se-(Methyl)selenocysteine hydrochloride, is then isolated and purified, typically through crystallization or chromatography.
-
Causality: The final acidification step not only hydrolyzes the ester but also protonates the amino group, forming the stable hydrochloride salt, which aids in purification and handling.
Workflow for Synthesis and Purification
Caption: A simplified workflow for the synthesis of MSeC HCl.
Analytical Characterization
-
Purity Assessment: Purity is typically confirmed using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For chiral purity, specific chiral HPLC columns are used to ensure the absence of the D-isomer.[9]
-
Structural Verification: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the chemical structure.
-
Speciation Analysis: In complex biological matrices, HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful technique for the specific detection and quantification of MSeC and other seleno-amino acids.[10][11]
Biochemical Significance and Mechanism of Action
The biological effects of MSeC are intrinsically linked to its metabolism to methylselenol (CH₃SeH). This conversion is a critical activation step.
Metabolic Activation Pathway
MSeC is metabolized by the enzyme β-lyase, which cleaves the C-Se bond to produce pyruvate, ammonia, and the active metabolite, methylselenol.[5] Methylselenol is considered a central, active species in selenium's anticancer activity.[6][12] It is a volatile and highly reactive compound that can exert multiple downstream effects.
Caption: Metabolic activation of MSeC to methylselenol and its key cellular effects.
Key Mechanisms of Action
-
Induction of Apoptosis: Methylselenol is a potent inducer of apoptosis (programmed cell death) in cancer cells.[5][13] This process is often mediated through the activation of caspases, a family of proteases central to the apoptotic cascade.[5][13] MSeC has been shown to be more effective at inducing apoptosis than inorganic selenite and less toxic to normal cells.[5]
-
Cell Cycle Arrest: MSeC can block the progression of the cell cycle, particularly at the G1 phase, preventing cancer cells from proliferating.[5]
-
Antioxidant and Pro-oxidant Duality: While selenium is known for its role in antioxidant enzymes like glutathione peroxidase, methylselenol can also act as a pro-oxidant within the tumor microenvironment.[1][14] It can generate reactive oxygen species (ROS), such as superoxide, which can induce oxidative stress and trigger apoptosis in cancer cells.
-
Anti-Angiogenesis: Methylselenol has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow. It can downregulate key pro-angiogenic factors like Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[12][15]
Applications in Research and Drug Development
The unique properties of MSeC HCl make it a valuable tool in several research areas, most notably in oncology.
-
Cancer Chemoprevention: MSeC has demonstrated significant chemopreventive activity in various preclinical models, particularly for breast and prostate cancer.[12][16][17] Its efficacy is often superior to other selenium forms with lower toxicity.[17]
-
Chemotherapy Sensitization: Research indicates that MSeC can potentiate the antitumor activity of conventional chemotherapy drugs like cisplatin and irinotecan.[1][18] Critically, it can also protect normal tissues from chemotherapy-induced toxicity, suggesting a potential role in improving the therapeutic index of cancer treatments.[18]
-
Neuroprotection: Emerging studies suggest MSeC may have therapeutic potential in neurodegenerative diseases like Alzheimer's. It has been shown to reduce oxidative stress, modulate metal ion distribution, and decrease the generation of amyloid-β peptides in animal models.[13][19]
-
Analytical Standard: Due to its well-defined structure and high purity, MSeC HCl serves as an essential analytical standard for the speciation of selenium in biological and environmental samples, particularly in methods like HPLC-ICP-MS.[10]
Safety and Handling
As a Senior Application Scientist, I must emphasize the importance of proper laboratory safety protocols when handling any chemical, including MSeC HCl.
-
Hazard Classification: MSeC HCl is classified as toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[8][20] It is also very toxic to aquatic life.[8][20]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, impervious gloves, and a lab coat.[21] Work should be conducted in a well-ventilated area or under a chemical fume hood.[21][22]
-
Handling: Avoid the formation of dust and aerosols.[21] Ensure containers are kept tightly closed when not in use.[22][23]
-
First Aid:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[22][23]
-
Skin Contact: Immediately wash with soap and water.[22]
-
Eye Contact: Rinse thoroughly with plenty of water for several minutes.[22]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek emergency medical help immediately.[22][23]
-
Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[20][21][23]
Conclusion
Se-(Methyl)selenocysteine hydrochloride is more than just a selenium supplement; it is a specific, biologically active molecule with a distinct mechanism of action centered on its conversion to methylselenol. Its favorable bioavailability, low toxicity compared to other selenium forms, and potent anticancer and chemopreventive properties make it a compound of high interest for both basic research and translational drug development. A thorough understanding of its chemical properties, synthesis, and biological pathways, as outlined in this guide, is essential for any scientist looking to harness its potential.
References
-
Se-methylselenocysteine: a new compound for chemoprevention of breast cancer . PubMed. [Link]
-
Methylselenocysteine . Wikipedia. [Link]
-
Se-(Methyl)selenocysteine hydrochloride | C4H10ClNO2Se | CID 11957622 . PubChem. [Link]
-
Se-Methylselenocysteine: A New Compound for Chemoprevention of Breast Cancer | Request PDF . ResearchGate. [Link]
-
Methylselenocysteine - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs . PubMed Central. [Link]
-
Effect of Dietary Methylseleninic Acid and Se-Methylselenocysteine on Carcinogen-Induced, Androgen-Promoted Prostate Carcinogenesis in Rats . National Institutes of Health (NIH). [Link]
-
Se-(Methyl)selenocysteine Hydrochloride | EVISA's Materials Database . Speciation.net. [Link]
- US6794537B1 - Manufacturing processes for Se-methyl-L-selenocysteine.
-
Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models . PubMed Central. [Link]
-
Characterization of the Biological Activity of γ-Glutamyl-Se- methylselenocysteine A Novel, Naturally Occurring Anticancer Agent from Garlic | Request PDF . ResearchGate. [Link]
-
Molecular and Biochemical Characterization of the Selenocysteine Se-Methyltransferase Gene and Se-Methylselenocysteine Synthesis in Broccoli . PMC - NIH. [Link]
-
Selenomethionine and methyl selenocysteine: multiple-dose pharmacokinetics in selenium-replete men . PMC - NIH. [Link]
-
L-Se-methylselenocysteine . Shaanxi Tianyi Hechuang Health Technology Co., Ltd. [Link]
-
Methylselenocysteine – Knowledge and References . Taylor & Francis. [Link]
-
Showing metabocard for Se-Methylselenocysteine (HMDB0004113) . Human Metabolome Database. [Link]
- EP1205471A1 - A method of using synthetic L-SE-Methylselenocysteine as a nutriceutical and a method of its synthesis.
-
ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. [Link]
-
Determination of Selenomethionine, Selenocystine, and Methylselenocysteine in Egg Sample by High Performance Liquid Chromatography—Inductively Coupled Plasma Mass Spectrometry . MDPI. [Link]
-
Analytical Problems in Separation of Selenomethionine and Its Oxidative Product in HILIC HPLC . PMC - NIH. [Link]
-
(PDF) Determination of Selenomethionine, Selenocystine, and Methylselenocysteine in Egg Sample by High Performance Liquid Chromatography—Inductively Coupled Plasma Mass Spectrometry . ResearchGate. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for Se-Methylselenocysteine (HMDB0004113) [hmdb.ca]
- 4. EP1205471A1 - A method of using synthetic L-SE-Methylselenocysteine as a nutriceutical and a method of its synthesis - Google Patents [patents.google.com]
- 5. Methylselenocysteine - Wikipedia [en.wikipedia.org]
- 6. Selenomethionine and methyl selenocysteine: multiple-dose pharmacokinetics in selenium-replete men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardepot.com [moleculardepot.com]
- 8. Se-(Methyl)selenocysteine hydrochloride | C4H10ClNO2Se | CID 11957622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US6794537B1 - Manufacturing processes for Se-methyl-L-selenocysteine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Dietary Methylseleninic Acid and Se-Methylselenocysteine on Carcinogen-Induced, Androgen-Promoted Prostate Carcinogenesis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Molecular and Biochemical Characterization of the Selenocysteine Se-Methyltransferase Gene and Se-Methylselenocysteine Synthesis in Broccoli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methylselenocysteine - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Se-methylselenocysteine: a new compound for chemoprevention of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Se-methylselenocysteine offers selective protection against toxicity and potentiates the antitumour activity of anticancer drugs in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. allinno.com [allinno.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Se-Methylselenocysteine - Safety Data Sheet [chemicalbook.com]
